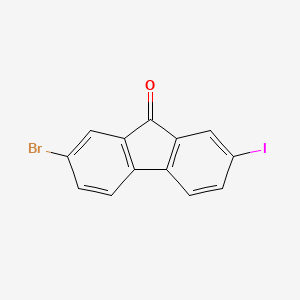

2-溴-7-碘芴-9-酮

描述

2-Bromo-7-iodofluoren-9-one is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related bromo- and iodo- substituted fluorene derivatives, which are important in various chemical syntheses. These compounds are often used as intermediates in the creation of more complex molecules and can exhibit interesting chemical and physical properties due to their halogenated nature .

Synthesis Analysis

The synthesis of halogenated fluorene derivatives can be complex and requires careful control of reaction conditions. For example, the synthesis of 2,7-Dibromofluorenone, a compound similar to 2-Bromo-7-iodofluoren-9-one, involves direct bromination using water as a solvent and iodine as a catalyst. The yield of this process can reach up to 60.3% at 100°C . Another related synthesis involves the reductive homocoupling of 9-bromofluorene catalyzed by ruthenium complexes, which can lead to novel clusters with high catalytic activity . These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-7-iodofluoren-9-one.

Molecular Structure Analysis

The molecular structure of halogenated fluorene derivatives is characterized by the presence of halogen atoms, which can significantly influence the electronic and steric properties of the molecule. For instance, the crystal structures of products from a Julia-Kocienski reaction showed interesting halogen-π interactions, which are relevant to understanding the behavior of 2-Bromo-7-iodofluoren-9-one . Additionally, the coordination geometry of related compounds, such as in the krypton difluoride coordination compound, can provide insights into the potential molecular geometry of 2-Bromo-7-iodofluoren-9-one .

Chemical Reactions Analysis

The chemical reactivity of bromo- and iodo- substituted fluorene derivatives is influenced by the presence of the halogen atoms. These compounds can participate in various chemical reactions, such as nucleophilic addition, homocoupling, and elimination reactions. For example, 9-Bromo-9,9′-bifluorenyl undergoes E2 elimination to form bifluorenylidene, a reaction that could be relevant to the behavior of 2-Bromo-7-iodofluoren-9-one under basic conditions . The reductive homocoupling of 9-bromofluorene also demonstrates the potential for carbon-carbon bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated fluorene derivatives like 2-Bromo-7-iodofluoren-9-one are largely determined by their molecular structure. The presence of bromine and iodine atoms can affect the compound's solubility, electronic properties, and optical characteristics. For instance, a novel bifluorene derivative exhibited good solubility and promising electronic and optical properties, which could be indicative of the properties of 2-Bromo-7-iodofluoren-9-one . The synthesis of 2,7-Dibromofluorenone and its characterization by IR and NMR spectra also provide a basis for predicting the properties of similar compounds .

科学研究应用

在天然产物合成中的用途:与 2-溴-7-碘芴-9-酮密切相关的化合物 1-溴-2-碘乙烯,已被用作合成天然产物(如顺式和反式补骨脂素)的中心结构单元。这个过程涉及钯催化的队列交叉偶联反应,通过消除对保护基团化学的需求,极大地简化了合成 (Ghasemi, Antunes, & Organ, 2004).

与芴的迈克尔反应:对氯代取代的 9,9'-联芴亚甲基与芴(与 2-溴-7-碘芴-9-酮在结构上相关)的迈克尔反应的研究,揭示了生成物的结构见解。这项研究有助于理解各种含氟化合物的中间体形成及其化学行为 (Minabe & Suzuki, 1975).

发光聚合物的开发:涉及芴衍生物(包括类似于 2-溴-7-碘芴-9-酮的衍生物)的研究,已经导致了用于发光二极管 (LED) 的新材料的开发。例如,新型交替芴-共-咔唑共聚物的合成,由于其颜色稳定性和高发光效率,展示了在平板显示器中的潜在应用 (Liu 等,2007).

碳纳米管的功能化:与 2-溴-7-碘芴-9-酮类似的化合物 7-溴-9,9-二辛基芴-2-甲醛,已被用来改性多壁碳纳米管的表面。这个功能化过程对于开发从电子到纳米技术等广泛应用的高级材料至关重要 (Xu, Zhu, Han, & Bo, 2007).

安全和危害

The safety data sheet for a similar compound, 2-Bromo-9-fluorenone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling it . If inhaled, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

作用机制

Target of Action

Due to the presence of halogen atoms (bromine and iodine) on the fluorene core, this compound might hold some promise in areas where these functionalities are desirable. For instance, the halogen atoms could serve as reactive sites for further functionalization, potentially leading to novel materials with unique properties.

Mode of Action

It’s known that halogenated fluorenes, like this compound, are highly versatile and reactive due to their halogen substituents. These substituents can interact with various targets, leading to a range of potential changes.

Biochemical Pathways

Result of Action

Action Environment

属性

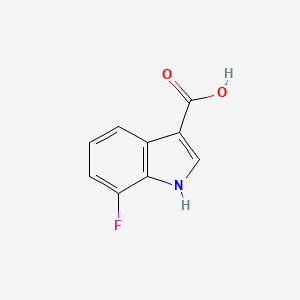

IUPAC Name |

2-bromo-7-iodofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrIO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPTUDPKJRJKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-iodofluoren-9-one | |

CAS RN |

867374-53-6 | |

| Record name | 2-Bromo-7-iodo-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)

![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)

![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)